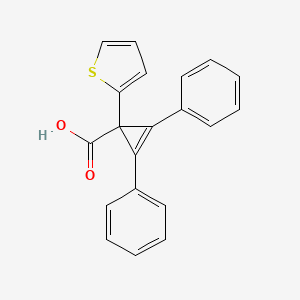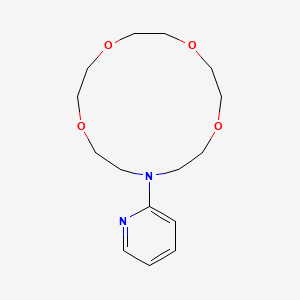
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- is a macrocyclic compound known for its unique structure and properties. It is a member of the crown ether family, which are cyclic chemical compounds that can form stable complexes with various metal ions. This compound is particularly notable for its ability to coordinate with metal ions, making it useful in various chemical and industrial applications.
Preparation Methods
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of linear precursors in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their structural and functional properties.
Biology: The compound is used in biological studies to investigate its interactions with biomolecules and its potential as a drug delivery agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: It is used in various industrial processes, including catalysis and the separation of metal ions.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated.
Comparison with Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- can be compared with other crown ethers and macrocyclic compounds. Similar compounds include:
1,4,7,10-Tetraoxa-13-azacyclopentadecane: This compound is similar but lacks the pyridinyl group, which can affect its coordination properties.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with different ring size and nitrogen atoms, leading to different coordination behavior.
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonyl derivatives: These compounds have additional functional groups that can modify their chemical properties and applications.
The uniqueness of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- lies in its specific structure, which allows for unique coordination properties and applications in various fields.
Properties
CAS No. |
823202-93-3 |
|---|---|
Molecular Formula |
C15H24N2O4 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
13-pyridin-2-yl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C15H24N2O4/c1-2-4-16-15(3-1)17-5-7-18-9-11-20-13-14-21-12-10-19-8-6-17/h1-4H,5-14H2 |
InChI Key |
OOZVBMCHJQWREA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)
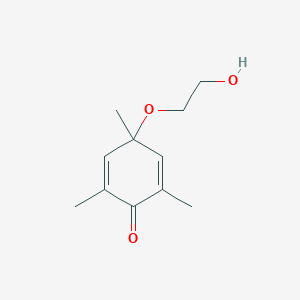
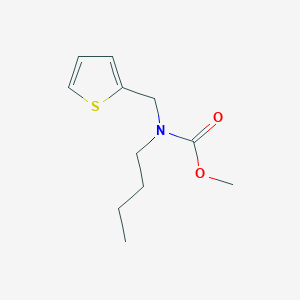
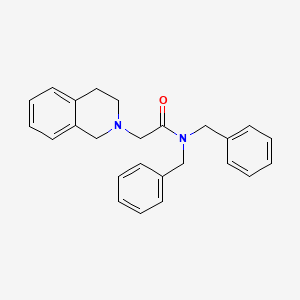
![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
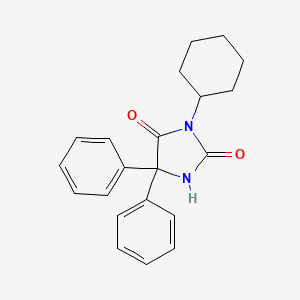
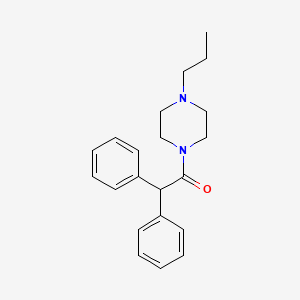
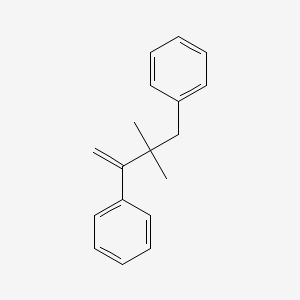
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
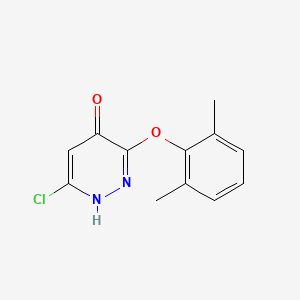
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)
